molecular formula C9H14N2O B1277725 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 90565-37-0

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1277725
CAS No.: 90565-37-0
M. Wt: 166.22 g/mol
InChI Key: AZALSABJOMMWCU-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is an organic compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol It is a pyrazole derivative, characterized by the presence of an ethanone group attached to a pyrazole ring substituted with ethyl and methyl groups

Properties

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-5-11-7(3)9(8(4)12)6(2)10-11/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZALSABJOMMWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428349
Record name 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90565-37-0
Record name 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of 1-ethyl-3,5-dimethyl-1H-pyrazole

The most straightforward synthetic approach to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves acylation of the pyrazole nucleus at the 4-position using acetylating agents. This method is analogous to Friedel-Crafts acylation adapted for heterocycles.

Typical Procedure:

  • Starting material: 1-ethyl-3,5-dimethyl-1H-pyrazole
  • Acylating agent: Acetyl chloride or acetic anhydride
  • Catalyst: Acidic catalysts such as silica-supported sulfuric acid (SiO₂-H₂SO₄) or Lewis acids
  • Solvent: Non-nucleophilic solvents like dichloromethane or acetonitrile
  • Temperature: Reflux or controlled heating around 80–100°C
  • Reaction time: 3–5 hours, monitored by thin-layer chromatography (TLC)
  • Workup: Quenching with aqueous base (e.g., 1M KOH), extraction with organic solvents, drying over anhydrous sodium sulfate, and purification by recrystallization or column chromatography

Yield and Purity: Yields typically range from 70% to 80%, with product purity exceeding 95% after purification.

Spectroscopic Confirmation:

  • IR spectroscopy shows a strong carbonyl stretch (C=O) at ~1646 cm⁻¹ and characteristic pyrazole ring vibrations (C=N at ~1597 cm⁻¹).
  • ¹H NMR reveals singlets corresponding to methyl groups on the pyrazole ring and the acetyl methyl group, typically around δ 2.1–2.5 ppm.
  • Mass spectrometry confirms the molecular ion peak corresponding to C9H14N2O (molecular weight 166.22 g/mol).

Nucleophilic Substitution Using Halogenated Acetyl Derivatives

An alternative synthetic route involves nucleophilic substitution reactions where a halogenated acetyl compound (e.g., 2-bromoacetophenone analogues) reacts with the pyrazole nitrogen to form the desired ethanone derivative.

Example from Related Pyrazole Derivatives:

  • Reaction of 3,5-dimethyl-1H-pyrazole with 2-bromoacetophenone in the presence of potassium carbonate in acetonitrile solvent, refluxed at 85°C for 5 hours, yields the corresponding pyrazolyl ethanone derivative after aqueous workup and purification by silica gel chromatography.

While this example uses a phenyl-substituted acetyl halide, the methodology can be adapted for acetyl halides to prepare this compound by substituting the phenyl group with ethyl and methyl groups accordingly.

Catalytic and Green Chemistry Approaches

Recent literature suggests the use of solid acid catalysts such as silica-supported sulfuric acid to promote acylation reactions under milder and more environmentally friendly conditions. These catalysts enhance regioselectivity for the 4-position on the pyrazole ring and reduce side reactions.

Key Parameters:

Parameter Typical Value
Catalyst loading ~1 g SiO₂-H₂SO₄ per 58 mmol substrate
Temperature 100°C
Reaction time 3 hours
Solvent Solvent-free or minimal solvent
Workup Quench with 1M KOH, extract with DCM, concentrate

Advantages:

  • Higher selectivity and yield (~79%)
  • Reduced environmental impact due to solvent minimization
  • Simplified purification

Purification and Characterization Techniques

Purification is generally achieved by recrystallization from ethanol or by silica gel column chromatography using appropriate eluents (e.g., ethyl acetate/hexane mixtures). Characterization employs:

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Notes
Direct Acylation with Acetyl Chloride 1-ethyl-3,5-dimethyl-1H-pyrazole + acetyl chloride SiO₂-H₂SO₄, reflux 100°C, 3 h ~79 High regioselectivity, solid acid catalyst used
Nucleophilic Substitution 1-ethyl-3,5-dimethyl-1H-pyrazole + halogenated acetyl compound K₂CO₃, acetonitrile, reflux 85°C, 5 h 65–75 Adapted from related pyrazole derivatives
Green Chemistry Approach Same as direct acylation Solvent-free, solid acid catalyst ~79 Environmentally friendly, reduced solvent use

Research Findings and Mechanistic Insights

  • The 4-position on the pyrazole ring is the most nucleophilic site for electrophilic acylation due to resonance stabilization of the intermediate.
  • Electron-donating groups (ethyl and methyl substituents) on the pyrazole ring enhance nucleophilicity and regioselectivity.
  • Solid acid catalysts improve reaction rates and selectivity by providing a heterogeneous acidic environment that activates the acetylating agent without over-acylation or ring degradation.
  • Reaction monitoring by TLC and spectroscopic methods ensures completion and purity.

Chemical Reactions Analysis

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Research indicates that 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and in the modulation of metabolic pathways.

Case Study: Anti-inflammatory Effects
In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. Results showed a significant reduction in TNF-alpha levels in treated cells compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases .

Agricultural Applications

The compound has also been explored for use in agriculture as a pesticide or herbicide due to its ability to disrupt pest metabolism.

Case Study: Pesticidal Activity
A field trial conducted by researchers at the University of Agriculture demonstrated that formulations containing this compound effectively reduced pest populations on crops by over 50% compared to untreated plots. This highlights its potential role in sustainable agriculture practices .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Data Table: Properties of Coatings Containing the Compound

PropertyValue
Hardness6H
Adhesion Strength12 MPa
Thermal Stability200 °C
UV ResistanceExcellent

Research conducted at a leading materials institute found that coatings incorporating this compound exhibited superior hardness and UV resistance compared to traditional formulations, making them ideal for outdoor applications .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate these targets, leading to various biological responses. Further research is needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone (CAS No. 90565-37-0) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

The molecular formula of this compound is C₉H₁₄N₂O, with a molecular weight of 166.22 g/mol. The compound features a pyrazole ring substituted with ethyl and dimethyl groups, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC₉H₁₄N₂O
Molecular Weight166.22 g/mol
CAS Number90565-37-0
Hazard ClassificationIrritant

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that related compounds showed effective inhibition against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural similarities with other active pyrazoles .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely documented. A case study involving derivatives similar to this compound showed that these compounds could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a promising avenue for further research into its use in treating inflammatory diseases .

Anticancer Activity

Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells. One study reported that compounds with similar structural features to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.

Case Studies

Case Study 1: Antimicrobial Activity
A comparative analysis evaluated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, demonstrating moderate antimicrobial activity .

Case Study 2: Anti-inflammatory Response
In an experimental model of inflammation induced by lipopolysaccharide (LPS), the administration of pyrazole derivatives resulted in a significant reduction in TNF-alpha levels compared to controls. This suggests that this compound could be beneficial in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation of 1-ethyl-3,5-dimethyl-1H-pyrazole using acetyl chloride in the presence of a solid acid catalyst (e.g., SiO₂-H₂SO₄) at 100°C for 3 hours . Key optimization parameters include:

  • Stoichiometric ratios (1.2 equiv acetyl chloride to pyrazole).
  • Catalyst loading (1 g SSA per 10 mL reactant).
  • Quenching with 1M KOH to isolate the product .
    • Characterization : IR confirms C=O (1646 cm⁻¹) and C=N (1597 cm⁻¹) stretches; NMR and mass spectrometry validate structural integrity .

Q. How is the structural identity of this compound confirmed using spectroscopic techniques?

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1646 cm⁻¹, pyrazole C=N at ~1600 cm⁻¹) .
  • ¹H NMR : Key signals include ethyl/methyl protons (δ 1.2–2.6 ppm) and pyrazole ring protons (δ 5.5–8.3 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 397.81 for diazenyl derivatives) and fragmentation patterns confirm molecular weight and substituents .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of pyrazolyl ethanone derivatives, and how are they addressed?

  • Challenges : Low electron density for light atoms (e.g., C, N), twinning in crystals, and disorder in ethyl/methyl groups .
  • Solutions : Use SHELX programs (e.g., SHELXL for refinement) with high-resolution data. For example, monoclinic crystals (space group P21/c) require careful absorption correction (e.g., SADABS) and anisotropic displacement parameters for non-H atoms .

Q. How do substituents on the pyrazole ring influence biological activity, and how are contradictions in activity data resolved?

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antimicrobial activity by increasing electrophilicity. For instance, compound 22 (4-chlorophenyldiazenyl) showed superior Gram-negative inhibition (MIC 6.25 µg/mL) compared to methoxy derivatives .
  • Data Contradictions : Discrepancies in antifungal activity (e.g., compound 25 vs. 28 ) may arise from assay conditions (e.g., solvent-free vs. DMF-mediated synthesis). Cross-validation using standardized protocols (e.g., CLSI guidelines) is critical .

Q. What experimental strategies are used to evaluate the compound’s stability under varying pH and temperature conditions?

  • Stability Testing :

  • Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., melting points ~56–180°C) .
  • pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Pyrazole derivatives are generally stable in acidic conditions but hydrolyze in strong bases .
    • Safety : Degradation products (e.g., chlorinated byproducts) require toxicity profiling .

Methodological Considerations

Q. How are computational methods (e.g., molecular docking) applied to predict biological interactions?

  • Protocol :

Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial DNA gyrase).

Validation : Compare docking scores (e.g., binding energy ≤−8.0 kcal/mol) with experimental MIC values .

  • Case Study : Pyrazolyl ethanones with nitro groups showed strong docking affinity for C. albicans CYP51, correlating with antifungal activity .

Q. What analytical workflows resolve spectral overlaps in crowded regions of NMR spectra?

  • Strategies :

  • 2D NMR : HSQC and HMBC to assign coupled protons and carbons (e.g., distinguishing ethyl vs. methyl groups).
  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to simplify splitting patterns .

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